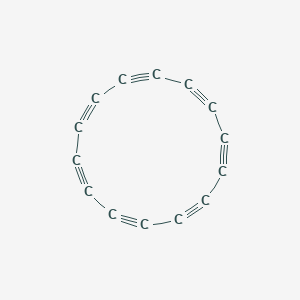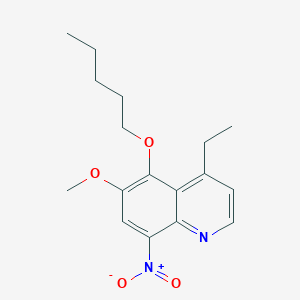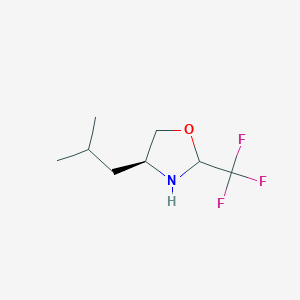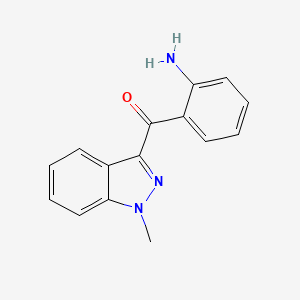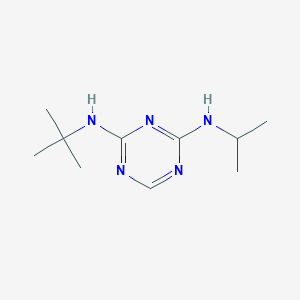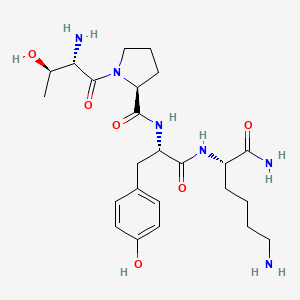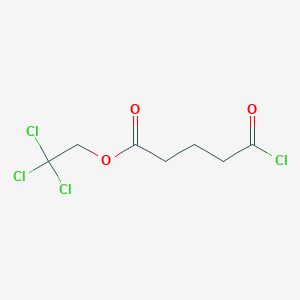
1-Chloro-N,N'-bis(trichlorosilyl)boranediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-N,N’-bis(trichlorosilyl)boranediamine is a chemical compound with the molecular formula BCl7H2N2Si2. It is known for its unique structure, which includes both boron and silicon atoms, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1-Chloro-N,N’-bis(trichlorosilyl)boranediamine typically involves the reaction of boranediamine with trichlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Reaction Setup: The reaction is set up in a dry, inert atmosphere, usually under nitrogen or argon gas.
Addition of Reagents: Boranediamine is added to a solution of trichlorosilane.
Reaction Conditions: The mixture is heated to a specific temperature, often around 50-100°C, and stirred for several hours.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Chloro-N,N’-bis(trichlorosilyl)boranediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to form lower oxidation state products.
Hydrolysis: The compound reacts with water to form silanols and boric acid derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-N,N’-bis(trichlorosilyl)boranediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon and organoboron compounds.
Biology: The compound is used in the development of new biomaterials and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism by which 1-Chloro-N,N’-bis(trichlorosilyl)boranediamine exerts its effects involves the interaction of its boron and silicon atoms with various molecular targets. The compound can form stable complexes with other molecules, facilitating various chemical transformations. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
1-Chloro-N,N’-bis(trichlorosilyl)boranediamine can be compared with other similar compounds, such as:
1,2-Bis(trichlorosilyl)ethane: This compound has a similar structure but with an ethane backbone instead of a boranediamine backbone.
1,6-Bis(trichlorosilyl)hexane: This compound has a hexane backbone and is used in similar applications as 1-Chloro-N,N’-bis(trichlorosilyl)boranediamine.
The uniqueness of 1-Chloro-N,N’-bis(trichlorosilyl)boranediamine lies in its combination of boron and silicon atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
144722-28-1 |
|---|---|
Fórmula molecular |
BCl7H2N2Si2 |
Peso molecular |
345.2 g/mol |
InChI |
InChI=1S/BCl7H2N2Si2/c2-1(9-11(3,4)5)10-12(6,7)8/h9-10H |
Clave InChI |
PZQPWROECRVJBE-UHFFFAOYSA-N |
SMILES canónico |
B(N[Si](Cl)(Cl)Cl)(N[Si](Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


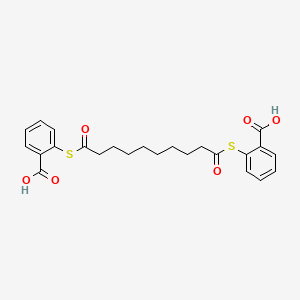
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)
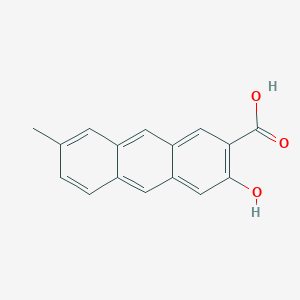
![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)
